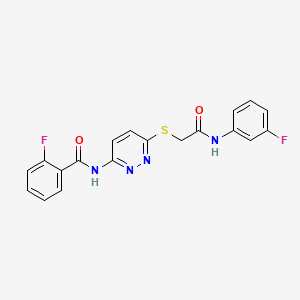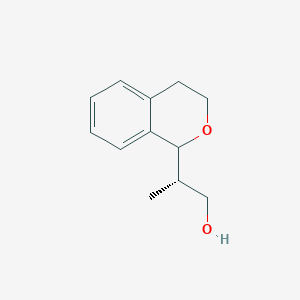
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research. It is a chiral molecule that belongs to the family of isochromanols. The compound has shown potential in various applications, including medicinal chemistry, drug discovery, and synthetic chemistry.
Wirkmechanismus
The mechanism of action of (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol is not fully understood. However, studies have shown that the compound exhibits its biological activities through various pathways. For instance, the compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation. The compound has also been found to induce apoptosis, which is a programmed cell death process that plays a critical role in the treatment of cancer.
Biochemical and Physiological Effects:
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that the compound has potent antitumor activity against various cancer cell lines. The compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to possess antiviral activity against certain viruses, including hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol is its high enantioselectivity, which makes it an ideal chiral building block for the synthesis of complex molecules. The compound is also readily available, and its synthesis can be easily scaled up. However, one of the limitations of the compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol. One of the significant directions is the development of new drugs based on the compound's biological activities. The compound's potent antitumor and anti-inflammatory activities make it an attractive lead compound for the development of new drugs. Another direction is the synthesis of new derivatives of the compound with improved solubility and biological activities. Additionally, the mechanism of action of the compound needs to be further elucidated to fully understand its biological activities.
Synthesemethoden
The synthesis of (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reduction of the corresponding ketone using a chiral reducing agent. This method yields a highly enantioselective product. Another method involves the use of a Lewis acid catalyst to promote the intramolecular cyclization of an appropriate precursor. This method is highly efficient and produces a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol has shown potential in various scientific research applications. One of the significant applications is in medicinal chemistry, where the compound has been found to exhibit potent biological activities. It has been shown to possess antitumor, anti-inflammatory, and antiviral properties. The compound has also been used in drug discovery, where it has been used as a lead compound for the development of new drugs. In synthetic chemistry, (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol has been used as a chiral building block for the synthesis of complex molecules.
Eigenschaften
IUPAC Name |
(2S)-2-(3,4-dihydro-1H-isochromen-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(8-13)12-11-5-3-2-4-10(11)6-7-14-12/h2-5,9,12-13H,6-8H2,1H3/t9-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWNXRCTQIVZCY-QHGLUPRGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[5-(allylsulfanyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzenecarboxamide](/img/structure/B2426929.png)
![6-Bromo[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2426930.png)
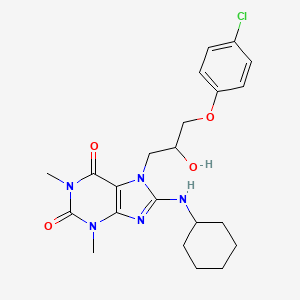
![2-[4-(Ethylsulfamoyl)phenyl]acetamide](/img/structure/B2426933.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2426935.png)
![1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone](/img/structure/B2426936.png)

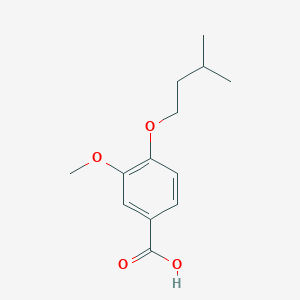
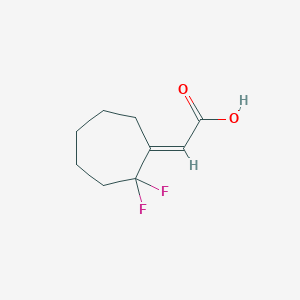
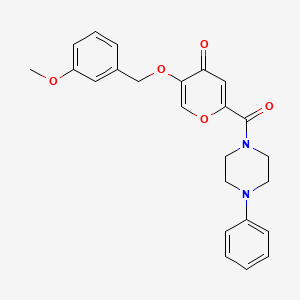
![2-Methyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426945.png)
![(E)-4-(N,N-diallylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2426947.png)
